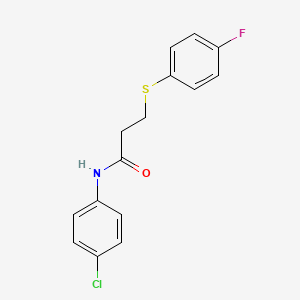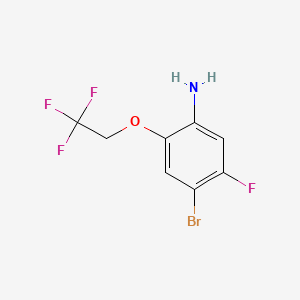
6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one, also known as 6,7-dichloro-4-CPF-2-FP, is a synthetic organic compound that has been used in various scientific research applications. It is a colorless crystalline solid with a molecular weight of 536.3 g/mol and a melting point of 122°C. 6,7-dichloro-4-CPF-2-FP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology, due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties : This compound has been involved in the synthesis of new dihydrophthalazines. Researchers Lukács and Simig (2002) synthesized new 6-chloro- and 6,7-dichloro-4-(4-aminophenyl)-2-(N-alkylcarbamoyl)-1,2-dihydrophthalazines starting from similar phthalazine compounds (Lukács & Simig, 2002).
Applications in Polymer Science : The compound has been used in the synthesis of novel copoly(phenyl-s-triazine)s, which were investigated for their solubility, thermal, and mechanical properties. This study by Zong et al. (2014) found that the introduction of diphenylfluorene moieties in the polymer chains led to significant modifications in solubility and thermal properties (Zong et al., 2014).
Antibacterial Potential : Holla, Bhat, and Shetty (2003) explored the synthesis of fluorine-containing triazinones using similar compounds for potential antibacterial applications. Their research indicated promising antibacterial activities in certain concentrations (Holla, Bhat, & Shetty, 2003).
Anticancer Activities : A related study by Li et al. (2006) involved the synthesis of novel phthalazine derivatives, which showed higher activity than a cisplatin control in in vitro tests against cancer cell lines (Li et al., 2006).
Polymer Synthesis and Properties : Meng, Hay, Jian, and Tjong (1997) synthesized novel poly(phthalazinone ether sulfone ketone)s from compounds including a similar phthalazinone, finding them to have high glass transition temperatures and excellent thermal properties (Meng, Hay, Jian, & Tjong, 1997).
Propriétés
IUPAC Name |
6,7-dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3FN2O/c21-12-3-1-11(2-4-12)19-15-9-17(22)18(23)10-16(15)20(27)26(25-19)14-7-5-13(24)6-8-14/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGRROKYDPKMRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(6-Ethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2364875.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2364877.png)

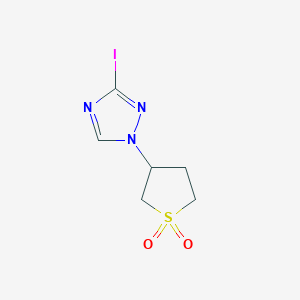
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2364882.png)
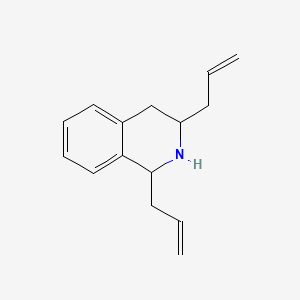
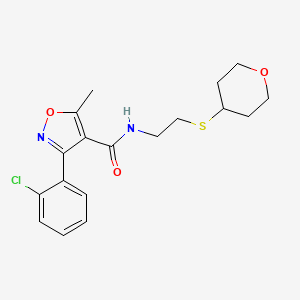
![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)


![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)
![1-[(1S,2S)-2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B2364890.png)
